molecular formula C12H5Cl5 B1678578 2,3',4,4',5-Pentachlorobiphenyl CAS No. 31508-00-6

2,3',4,4',5-Pentachlorobiphenyl

Cat. No. B1678578
CAS RN: 31508-00-6
M. Wt: 326.4 g/mol
InChI Key: IUTPYMGCWINGEY-UHFFFAOYSA-N
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Description

2,3’,4,4’,5-Pentachlorobiphenyl is a toxic organic pollutant . It is a tetrachlorobenzene, a member of monochlorobenzenes and a pentachlorobiphenyl .


Molecular Structure Analysis

The molecular structure of 2,3’,4,4’,5-Pentachlorobiphenyl has been studied in relation to its hydroxylation by mammalian Cytochrome P450 Monooxygenases . The docking models of CYP2Bs with 2,3’,4,4’,5-Pentachlorobiphenyl revealed a short distance between the 3-position of 2,3’,4,4’,5-Pentachlorobiphenyl and the heme iron caused by polarization of the substrate-binding cavity .


Chemical Reactions Analysis

The chemical reactions of 2,3’,4,4’,5-Pentachlorobiphenyl involve its metabolism by cytochrome P450 enzymes . Human CYP2B6 and rat CYP2B1 primarily metabolize it to 3-hydroxy (OH)-2,3’,4,4’,5-Pentachlorobiphenyl, whereas rat CYP1A1 metabolizes 2,3’,4,4’,5-Pentachlorobiphenyl to 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl .


Physical And Chemical Properties Analysis

2,3’,4,4’,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congeners . It is a trichlorobenzene, a dichlorobenzene, and a pentachlorobiphenyl .

Scientific Research Applications

Metabolic Enhancement and Environmental Interactions

Metabolic Interactions with PFCAs 2,3',4,4',5-Pentachlorobiphenyl (CB118) undergoes metabolic enhancement when exposed to perfluorocarboxylic acids (PFCAs) in the environment. A soil bacterium cytochrome, P450BM3, metabolizes CB118 to hydroxylated forms, with perfluorooctanoic acid (PFCA-C8) notably accelerating these reactions. This study illuminates the complex metabolic pathways of CB118 in the presence of PFCAs, potentially affecting its toxicity in environmental contexts (Goto et al., 2018).

Biodegradation and Toxicity Reduction

Degradation by White-Rot Fungus The white-rot fungus Phlebia brevispora has demonstrated the ability to degrade toxic coplanar polychlorinated biphenyls (Co-PCBs) including 2,3',4,4',5-Pentachlorobiphenyl. Metabolites from this degradation process were identified, providing insight into the fungus's potential for remediating environments contaminated with PCBs (Kamei et al., 2006).

Interaction with Biological Molecules

Interaction with Pepsin 3,3′,4,4′,5-Pentachlorobiphenyl shows significant interaction with pepsin, a digestive enzyme. This interaction, studied through a variety of spectroscopic and computational techniques, indicates changes in the secondary structure of pepsin upon binding with the chemical, potentially impacting its enzymatic function (Yue et al., 2020)

Chemical Degradation and Environmental Remediation

Sodium Dispersion Method for Degradation The sodium dispersion method has been employed to dechlorinate various PCB congeners, including 2,3',4,4',5-Pentachlorobiphenyl. This method revealed insights into the dechlorination pathways and products, shedding light on the effectiveness and mechanisms of PCB degradation, potentially contributing to environmental remediation strategies (Noma et al., 2007).

Toxicity and Molecular Interaction Studies

Quantitative Structure Toxicity Relationship The toxicity of various PCBs, including 2,3',4,4',5-Pentachlorobiphenyl, has been analyzed through a quantitative structure-toxicity relationship. This study correlates the toxicity of PCBs with molecular descriptors, providing a theoretical framework for predicting the degree of toxicity based on molecular structure and properties (Eddy, 2020).

Safety And Hazards

2,3’,4,4’,5-Pentachlorobiphenyl is harmful if swallowed, toxic in contact with skin, causes skin irritation, harmful if inhaled, may cause cancer, may cause damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research on 2,3’,4,4’,5-Pentachlorobiphenyl could involve further exploration of its molecular mechanisms , its effects on the thyroid , and its impacts on the offspring’s reproductive health .

properties

IUPAC Name

1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTPYMGCWINGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032116
Record name 2,3',4,4',5-Pentachlorobiphenyl
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,4',5-Pentachlorobiphenyl

CAS RN

31508-00-6
Record name PCB 118
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Record name 2,3',4,4',5-Pentachlorobiphenyl
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Record name 2,3',4,4',5-Pentachlorobiphenyl
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Record name 2,3',4,4',5-pentachlorobiphenyl
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Record name 2,3',4,4',5-PENTACHLOROBIPHENYL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2AQE8U50
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Synthesis routes and methods

Procedure details

2',4,4',5,5'-pentachlorobiphenyl was prepared according to the standard procedure of Cadogan [J. I. G. Cadogan, J. Chem. Soc. (London), 1962, 4257-58]. Thus, 2,4,5-trichloroaniline (20 g, 0.1 mol) was dissolved in 1,2-dichlorobenzene (125 mL, 1.1 mol). t-Butyl nitrite (28.2 mL, 1.1 mol) was introduce to the stirred solution in three portions over 10 min. After 15 min the evolution of gas had subsided, and the reaction mixture was heated to reflux behind a safety shield for 90 min, and then stirred at ambient temperature for 12 h. The excess 1,2-dichlorobenzene was removed in vacuo and the residue containing the product was purified by filtration through silica gel following the method of E. K. Yau and J. K. Coward, Aldrichimica Acta, 1988, 21(4), 106-107, to give after crystallization from ethanol the title product (3 g, 9.3%). Mass spectrum: m/z at 324 for C12H5Cl5.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,230
Citations
X Pu, LS Lee, RE Galinsky, GP Carlson - Toxicology, 2006 - Elsevier
The bioavailability of coplanar 2,3′,4,4′,5-pentachlorobiphenyl (PCB118) and nonplanar 2,2′,5,5′-tetrachlorobiphenyl (PCB52) from soils representing a range in organic carbon (…
Number of citations: 44 www.sciencedirect.com
I Chu, DC Villeneuve, P YAGMINAS… - Toxicological …, 1995 - academic.oup.com
The toxicity of 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) and 2,3′,4,4′,5-pentachlorobiphenyl (PCB 118) was investigated in rats following subchronic dietary exposure. Groups of 10 …
Number of citations: 102 academic.oup.com
SN Kuriyama, I Chahoud - Toxicology, 2004 - Elsevier
Neurobehavior (motor activity and developmental reflexes) and male reproductive parameters were evaluated in rat offspring after in utero exposure to a low dose of PCB 118 …
Number of citations: 93 www.sciencedirect.com
H Yang, H Chen, H Guo, W Li, J Tang, B Xu, M Sun… - PloS one, 2015 - journals.plos.org
Molecular Mechanisms of 2, 3′, 4, 4′, 5-Pentachlorobiphenyl-Induced Thyroid Dysfunction in FRTL-5 Cells | PLOS ONE Skip to main content Advertisement PLOS ONE Publish …
Number of citations: 21 journals.plos.org
M Wiens, C Koziol, HMA Hassanein, R Batel… - Marine Ecology …, 1998 - int-res.com
Polychlorinated biphenyls (PCBs) are ubiquitous industrial compounds found in almost every component of the terrestrial and marine ecosystem. Most of the PCB congeners bind to the …
Number of citations: 113 www.int-res.com
W Liang, Y Zhang, L Song, Z Li - Toxicology Letters, 2019 - Elsevier
Polychlorinated biphenyls (PCBs) are classic persistent organic pollutants (POPs) and are associated with the progression of many cancers, including liver cancer. The present study …
Number of citations: 20 www.sciencedirect.com
XL Qu, Ming-Zhang, Yuan-Fang… - Reproductive …, 2018 - journals.sagepub.com
Polychlorinated biphenyls (PCBs) are one of the most common endocrine-disrupting chemicals and have obvious toxicity on human reproductive development. The aim of our study …
Number of citations: 18 journals.sagepub.com
S Mise, Y Haga, T Itoh, A Kato, I Fukuda… - Toxicological …, 2016 - academic.oup.com
Polychlorinated biphenyls (PCBs) accumulate in mammals via the food chain because of their characteristics such as slow degradation and high hydrophobicity. One of the 209 PCB …
Number of citations: 16 academic.oup.com
National Toxicology Program - … technical report series, 2010 - pubmed.ncbi.nlm.nih.gov
Dioxin Toxic Equivalency Factor Evaluation Overview- Polyhalogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) have the ability to bind to and …
Number of citations: 24 pubmed.ncbi.nlm.nih.gov
Q Zhou, L Wang, H Chen, B Xu, W Xu, Y Sheng… - Archives of …, 2019 - Springer
2,3′,4,4′,5-Pentachlorobiphenyl (PCB118) has been shown to cause thyroidal ultrastructure lesions, but the underlying mechanism remains elusive. This study aimed to elucidate the …
Number of citations: 10 link.springer.com

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